5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE
Overview
Description
5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound that combines a benzothiazole moiety with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE typically involves the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of Thiophene Derivative: The thiophene ring can be synthesized via various methods, including the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene are structurally related and are used in similar applications.
Uniqueness
5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is unique due to its combined benzothiazole and thiophene moieties, which confer distinct electronic and biological properties. This combination enhances its potential as a versatile compound in various scientific research fields .
Properties
IUPAC Name |
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-4-3-5-11-12(8)15-14(19-11)16-13(17)10-6-9(2)18-7-10/h3-7H,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYSSYBVPVNLTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CSC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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